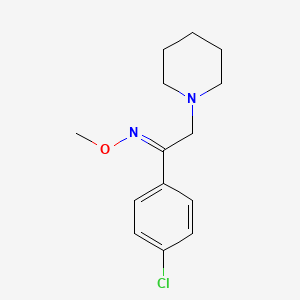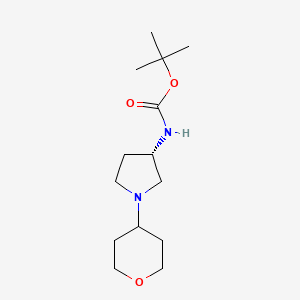![molecular formula C17H13F2NO3S B2353976 3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326806-71-6](/img/structure/B2353976.png)
3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one” is a chemical compound with the molecular formula C17H13F2NO3S . It’s a complex organic compound that falls under the category of quinolines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a type of heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a dimethylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.31 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study details the cascade halosulfonylation of 1,7-enynes, leading to the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones, a category to which our compound belongs. This method involves a sulfonyl radical-triggered addition/cyclization sequence, highlighting a way to build molecular complexity (Zhu et al., 2016).
- Another research describes the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes. This process is significant for the preparation of 4-sulfonylquinoline-2(1H)-ones, demonstrating a method of constructing quinolin-2(1H)-ones with high efficiency (Zhai et al., 2022).
Applications in Material Science
- A study on heteroleptic cationic Ir(III) complexes, which include compounds similar to our chemical of interest, discusses their application in data security protection and as smart luminescent materials. These complexes exhibit dual-emission and mechanoluminescence, useful in the field of materials science (Song et al., 2016).
Catalysis and Pharmaceutical Synthesis
- Research on the synthesis and pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which are structurally related to our compound, explores their potential in drug discovery and development (Gitto et al., 2009).
- Another paper focuses on the straightforward Hantzsch condensation in the presence of a novel ionic liquid catalyst. This methodology is applicable to the synthesis of similar quinolinone derivatives, highlighting the advancements in green chemistry and synthesis efficiency (Vahdat et al., 2016).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-11(5-10(9)2)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSZQKPSAQKMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)

![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)
![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)


![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)